molecular formula C23H19N B12911510 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 823814-00-2

2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B12911510
CAS-Nummer: 823814-00-2
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: KOGRVHYAZGYPPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a phenyl group and a phenylethynyl group attached to the tetrahydroisoquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated tetrahydroisoquinoline derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the alkyne group to an alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Conversion of the alkyne group to an alkane.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially inhibiting or activating biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    2-Phenylethynyl-1,3-dioxanes: These compounds share the phenylethynyl group but differ in the core structure.

    Phenylacetone: A simpler compound with a phenyl group attached to an acetone moiety.

    3-Methyl-2-phenyl-1-substituted-indole derivatives: These compounds have a similar phenyl group but are based on an indole core.

Uniqueness: 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core combined with phenyl and phenylethynyl groups, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

823814-00-2

Molekularformel

C23H19N

Molekulargewicht

309.4 g/mol

IUPAC-Name

2-phenyl-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C23H19N/c1-3-9-19(10-4-1)15-16-23-22-14-8-7-11-20(22)17-18-24(23)21-12-5-2-6-13-21/h1-14,23H,17-18H2

InChI-Schlüssel

KOGRVHYAZGYPPK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(C2=CC=CC=C21)C#CC3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.